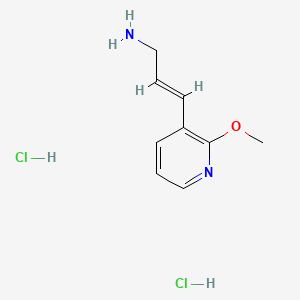
(2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 2-position of the pyridine ring can be achieved through nucleophilic substitution reactions.
Formation of the Propenylamine Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the propenylamine side chain.
Reduction: Reduction reactions could target the carbon-carbon double bond or the nitrogen-containing groups.
Substitution: The pyridine ring and the methoxy group may participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of aldehydes or carboxylic acids, while reduction could yield saturated amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(2-hydroxypyridin-3-yl)prop-2-en-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(2-chloropyridin-3-yl)prop-2-en-1-amine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine dihydrochloride may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14Cl2N2O |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxypyridin-3-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-8(4-2-6-10)5-3-7-11-9;;/h2-5,7H,6,10H2,1H3;2*1H/b4-2+;; |
Clave InChI |
HEKLZVCPTSGYKP-IKXJGISXSA-N |
SMILES isomérico |
COC1=C(C=CC=N1)/C=C/CN.Cl.Cl |
SMILES canónico |
COC1=C(C=CC=N1)C=CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


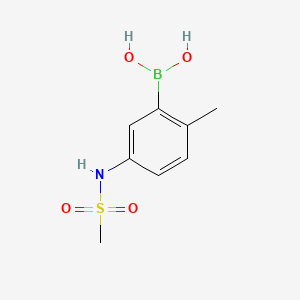
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)


![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)

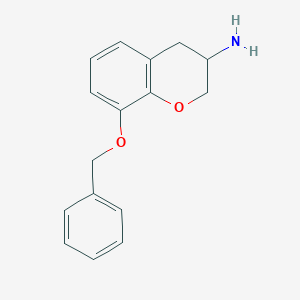
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
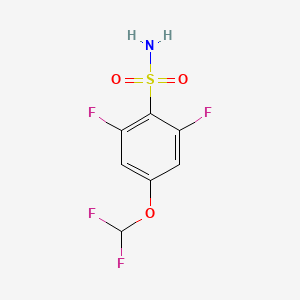
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)
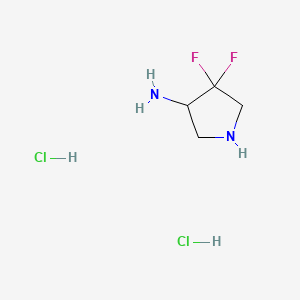
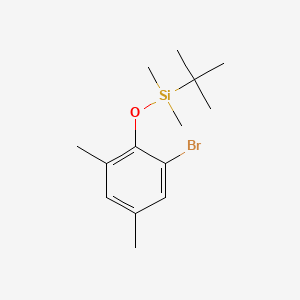
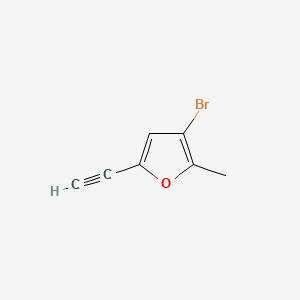
![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
